molecular formula C10H13ClN4O B8342519 2-Chloro-4-cyclopropyl-6-morpholino-1,3,5-triazine

2-Chloro-4-cyclopropyl-6-morpholino-1,3,5-triazine

Cat. No.: B8342519
M. Wt: 240.69 g/mol
InChI Key: HKVQTTYKBFURJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclopropyl-6-morpholino-1,3,5-triazine is a useful research compound. Its molecular formula is C10H13ClN4O and its molecular weight is 240.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

4-(4-chloro-6-cyclopropyl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C10H13ClN4O/c11-9-12-8(7-1-2-7)13-10(14-9)15-3-5-16-6-4-15/h7H,1-6H2

InChI Key

HKVQTTYKBFURJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.61 g (0.03 mole) of morpholine in 20 ml of chloroform is added in the course of 30 minutes to a solution of 5.7 g (0.03 mole) of 2,4-dichloro-6-cyclopropyl-1,3,5-triazine in 50 ml of chloroform, cooled to between 3° and 5° C. The temperature of the mixture is allowed to return to about 10° C., then the mixture is cooled again to 5° C. and a solution of 4.14 g (0.03 mole) of potassium carbonate in 15 ml of water is added dropwise. The mixture is then stirred at room temperature for two hours. 30 ml of water are added and the organic phase is separated off. The solution is washed with water and dried over sodium sulfate, and the solvent is evaporated under reduced pressure. The residue is purified by chromatography on silica (eluent: 96.5:3.5 (v/v) dichloromethane-ethylacetate) and then recrystallized from hexane. 5.5 g of 2-chloro-4-cyclopropyl-6-morpholino-1,3,5-triazine are thus obtained. Yield: 76.2%. M.P.: 99°-100° C.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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